molecular formula C18H16N4OS B5805456 4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile

Cat. No. B5805456
M. Wt: 336.4 g/mol
InChI Key: QNMIPFPEALARED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to our compound of interest, involves the reaction of corresponding chloronitrile with triazole methanols in the presence of sodium hydroxide in a propanol medium. This method has been developed using HPLC-MS research, leading to the creation of new compounds whose structures were confirmed by modern physical and chemical methods of analysis (А. Rud, A. Kaplaushenko, Y. Kucheryavyi, 2016).

Molecular Structure Analysis

The molecular and crystal structures of similar triazole derivatives have been determined through X-ray diffraction analysis, revealing significant conjugations within the triazene moieties and indicating the presence of nonconventional H-bond interactions in their molecular packing (S. Moser, V. Bertolasi, K. Vaughan, 2005).

Chemical Reactions and Properties

Triazole compounds, including those similar to our compound of interest, have been involved in various chemical reactions, leading to the synthesis of novel derivatives with potential antimicrobial activities. These compounds are characterized by their CN functional group in both IR and 13C NMR spectra (Amal Al‐Azmi, H. Mahmoud, 2020).

Physical Properties Analysis

The physical properties of triazole derivatives have been explored through different methods, including polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and variable temperature powder X-ray diffraction (PXRD) measurements. These studies have revealed the existence of liquid crystalline behavior in compounds with variable alkoxy chain lengths (T. N. Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as their ability to form stable complexes with metals, have been a subject of interest. Studies have shown that these compounds can act as monodentate ligands, retaining their thione form and forming complexes with distorted trigonal bipyramidal structures (R. Askerov et al., 2019).

properties

IUPAC Name

4-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-22-17(15-5-3-4-6-16(15)23-2)20-21-18(22)24-12-14-9-7-13(11-19)8-10-14/h3-10H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMIPFPEALARED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)C#N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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